5-[2-(Bromomethyl)butyl]-1,3-thiazole
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Overview
Description
5-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a butyl chain. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl butyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethyl butyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-[2-(Methyl)butyl]-1,3-thiazole.
Scientific Research Applications
5-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-tert-butyl-1,3-thiazole
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Comparison
5-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Biological Activity
5-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article delves into the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromomethyl group attached to a butyl side chain. The thiazole moiety enhances its reactivity and potential for further functionalization. The compound's unique configuration may improve its lipophilicity and pharmacokinetic properties compared to other thiazoles.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant activity against various pathogens. For instance:
- Acinetobacter baumannii and Pseudomonas aeruginosa have been identified as targets for thiazole derivatives due to their resistance profiles. Compounds with similar structures have shown promising results in inhibiting these bacteria .
- A comparative analysis of thiazole derivatives revealed that certain modifications enhance antimicrobial efficacy. For example, the presence of halogen substituents often correlates with increased activity against Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is supported by various studies demonstrating its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of several thiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that:
Compound Name | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 1.98 ± 1.22 | A-431 (human epidermoid carcinoma) |
4-Methylthiazole | 2.50 ± 0.50 | MCF-7 (breast cancer) |
2-Bromo-4-methylthiazole | 1.61 ± 0.75 | HeLa (cervical cancer) |
The findings suggest that the thiazole ring's structural features are crucial for anticancer activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Apoptosis Induction : Research indicates that thiazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of thiazole derivatives.
Key Observations:
Properties
Molecular Formula |
C8H12BrNS |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-[2-(bromomethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
DJGVUUGILDIQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=CS1)CBr |
Origin of Product |
United States |
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